molecular formula C12H19N3 B3038609 3-Aminomethyl-1-benzyl-pyrrolidin-3-ylamine CAS No. 871116-13-1

3-Aminomethyl-1-benzyl-pyrrolidin-3-ylamine

Cat. No. B3038609
M. Wt: 205.30
InChI Key: AWRRWNAQBSTREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-1-benzyl-pyrrolidin-3-ylamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 . It is a member of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 3-Aminomethyl-1-benzyl-pyrrolidin-3-ylamine, can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols . Another method involves the functionalization of preformed pyrrolidine rings . The choice of synthetic strategy can depend on factors such as the desired stereochemistry and the availability of starting materials .


Molecular Structure Analysis

The molecular structure of 3-Aminomethyl-1-benzyl-pyrrolidin-3-ylamine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo a variety of chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation reactions . The specific reactions that 3-Aminomethyl-1-benzyl-pyrrolidin-3-ylamine can undergo would depend on factors such as the reaction conditions and the presence of other functional groups .

properties

IUPAC Name

3-(aminomethyl)-1-benzylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRRWNAQBSTREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CN)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-1-benzyl-pyrrolidin-3-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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